molecular formula C4H7ClO B14413697 3-Chlorobutanal CAS No. 81608-88-0

3-Chlorobutanal

Cat. No.: B14413697
CAS No.: 81608-88-0
M. Wt: 106.55 g/mol
InChI Key: FNFGGXQSVOJINC-UHFFFAOYSA-N
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Description

3-Chlorobutanal is an organic compound with the molecular formula C4H7ClO It is a chlorinated aldehyde, specifically a butanal derivative where a chlorine atom is substituted at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobutanal can be synthesized through several methods. One common approach involves the chlorination of butanal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to maintain consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobutanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-chlorobutanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 3-chlorobutanol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R)

Major Products:

    Oxidation: 3-Chlorobutanoic acid

    Reduction: 3-Chlorobutanol

    Substitution: Various substituted butanal derivatives

Scientific Research Applications

3-Chlorobutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chlorobutanal exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive, allowing it to participate in various chemical transformations. The chlorine atom can influence the reactivity and selectivity of these reactions, making this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    3-Chlorobutanol: A reduced form of 3-Chlorobutanal.

    3-Chlorobutanoic acid: An oxidized form of this compound.

    Butanal: The non-chlorinated parent compound.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a chlorine atom, which confer distinct reactivity patterns. This combination allows for selective transformations that are not possible with either butanal or its other derivatives alone.

Properties

IUPAC Name

3-chlorobutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-4(5)2-3-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFGGXQSVOJINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513097
Record name 3-Chlorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81608-88-0
Record name 3-Chlorobutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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